molecular formula C21H23NO5 B1655143 Ocotein CAS No. 3246-21-7

Ocotein

Cat. No. B1655143
CAS RN: 3246-21-7
M. Wt: 369.4 g/mol
InChI Key: XEZKWYLHAOYOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ocotein is a natural product found in Cassytha filiformis, Cassytha, and other organisms with data available.

Scientific Research Applications

Pharmacological Evaluation

Ocotein, derived from Cassytha filiformis, acts as an alpha 1-adrenoceptor antagonist in rat thoracic aorta. This property was evidenced by its ability to competitively antagonize phenylephrine-induced vasoconstriction. Notably, ocotein's antagonistic potency remained unaffected even after endothelium removal from the aorta (Chang et al., 1997).

Antifungal and Insecticidal Activity

Asaricin, a phenolic derivative and a primary component of Ocotea opifera Mart.'s essential oil, has demonstrated notable antifungal and insecticidal activities. This discovery is significant, especially as it's the first time asaricin has been associated with the genus Ocotea (Lorenzo et al., 2001).

Genotoxic Activity

Research on Ocotea acutifolia, Ocotea lancifolia, and Ocotea minarum revealed varying degrees of genotoxic potential. Notably, Ocotea acutifolia exhibited significant genotoxic properties, inducing high frequencies of mitotic recombination (Guterres et al., 2012).

Antioxidant and Antibacterial Properties

The aqueous extract of Ocotea odorifera leaves contains 13 identified phenolic compounds, showing high antioxidant activity and moderate antibacterial and antimutagenic action. This supports its popular use as food and flavoring (Gontijo et al., 2017).

Pharmacological and Chemical Analysis

The genus Ocotea, with its diverse pharmacological activities like anti-inflammatory, cytotoxic, antimicrobial, and antiproliferative effects, shows promising therapeutic potential for future clinical applications in modern medicine (Salleh & Ahmad, 2017).

Analytical and Pharmacological Investigation

A comparative analysis of chemical composition and pharmacological properties between the leaves and bark of Ocotea bullata revealed that leaf extracts have superior in vitro inhibitory activity against cyclooxygenase-1 and 5-lipoxygenase compared to bark extracts. This finding supports the traditional usage of Ocotea bullata as an inhalant or snuff for its anti-inflammatory properties (Zschocke et al., 2000).

properties

CAS RN

3246-21-7

Product Name

Ocotein

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

7,16,17-trimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene

InChI

InChI=1S/C21H23NO5/c1-22-6-5-12-17-14(22)7-11-8-15(23-2)16(24-3)9-13(11)18(17)20-21(19(12)25-4)27-10-26-20/h8-9,14H,5-7,10H2,1-4H3

InChI Key

XEZKWYLHAOYOCL-UHFFFAOYSA-N

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ocotein
Reactant of Route 2
Reactant of Route 2
Ocotein
Reactant of Route 3
Reactant of Route 3
Ocotein
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ocotein
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ocotein
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ocotein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.